Technical Guide on 8-Nitro-7-(trifluoromethyl)quinoline: Structure, Properties, and Synthetic Applications
Technical Guide on 8-Nitro-7-(trifluoromethyl)quinoline: Structure, Properties, and Synthetic Applications
Executive Summary
In the landscape of medicinal chemistry, the quinoline scaffold remains one of the most privileged and versatile heterocyclic motifs. 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) [1] is a highly specialized building block that bridges the gap between raw chemical synthesis and advanced drug discovery[2]. By strategically positioning a trifluoromethyl (-CF3) group at the C7 position and a nitro (-NO2) group at the C8 position, this molecule serves as a critical intermediate for synthesizing next-generation antimalarials, larvicides, and targeted kinase inhibitors[3][4].
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and pharmacological mechanisms, designed specifically for application scientists and drug development professionals.
Physicochemical Identity & Molecular Causality
The structural design of 8-Nitro-7-(trifluoromethyl)quinoline is not accidental; every functional group serves a distinct mechanistic and pharmacokinetic purpose. The introduction of a trifluoromethyl group fundamentally alters the physicochemical landscape of the quinoline core, enhancing metabolic stability and cell permeability[3].
Quantitative Data & Structural Significance
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 571-82-4 | Unique identifier for regulatory compliance and inventory tracking[1]. |
| Molecular Formula | C10H5F3N2O2 | Dictates the exact isotopic mass required for high-resolution MS validation[2]. |
| Molecular Weight | 242.15 g/mol | An optimal, low-molecular-weight starting material that allows downstream derivatization without violating Lipinski’s Rule of Five[2]. |
| C7-Trifluoromethyl (-CF3) | Electron-withdrawing | The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the 7-position, prolonging the half-life of downstream active pharmaceutical ingredients (APIs)[3]. |
| C8-Nitro (-NO2) | Reducible handle | Acts as a stable, masked precursor to the highly reactive 8-amino group, which is the essential pharmacophore for radical curative antimalarials[4]. |
Synthetic Workflows: The 8-Aminoquinoline Gateway
The primary utility of 8-Nitro-7-(trifluoromethyl)quinoline lies in its reduction to an 8-aminoquinoline derivative. 8-aminoquinolines are the only licensed class of drugs capable of clearing dormant hepatic hypnozoites in Plasmodium vivax infections[5].
Self-Validating Protocol: Catalytic Reduction of the 8-Nitro Group
Objective: Convert the stable 8-nitro precursor into the pharmacologically active 8-amino intermediate while preserving the -CF3 group.
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Reaction Setup : Dissolve 8-Nitro-7-(trifluoromethyl)quinoline in anhydrous ethanol. Causality: Ethanol provides optimal solubility for the nitro compound while acting as a clean proton source during hydrogenation.
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Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) under a strict argon atmosphere. Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors; argon displacement prevents premature ignition and ensures a safe, controlled reaction environment.
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Hydrogenation : Introduce hydrogen gas (H2) via a Parr hydrogenator at 30–40 psi. Stir vigorously at room temperature for 4–6 hours.
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Filtration & Isolation : Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Causality: Celite traps the fine palladium particulates that would otherwise contaminate the downstream API and cause heavy metal toxicity. Concentrate the filtrate under reduced pressure.
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System Validation (QC) :
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Mass Spectrometry : Confirm the mass shift from the starting material (242.15 g/mol ) to the amine product (212.17 g/mol ).
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FTIR Spectroscopy : Verify the complete disappearance of the strong nitro symmetric/asymmetric stretches (~1530 and ~1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300–3400 cm⁻¹).
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Caption: Workflow for synthesizing API derivatives from 8-Nitro-7-(trifluoromethyl)quinoline.
Pharmacological Utility & Mechanism of Action
Once derivatized into an 8-aminoquinoline, the resulting compounds exhibit potent biological activity against blood and liver-stage Plasmodium parasites[6], as well as potential as anticancer kinase inhibitors[3].
The Antimalarial Redox Mechanism
The mechanism of action for 8-aminoquinoline derivatives is a complex, host-dependent biochemical relay[7]:
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CYP-Mediated Bioactivation : The 8-aminoquinoline core undergoes hepatic metabolism, predominantly driven by Cytochrome P450 2D6 (CYP2D6), to form reactive hydroxylated intermediates (e.g., 5,6-dihydroxy-8-aminoquinolines)[5].
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Redox Cycling & ROS Generation : These reactive intermediates undergo continuous redox cycling facilitated by Cytochrome P450 reductase (CPR). This cycle generates lethal levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals, which induce severe oxidative stress, ultimately killing the parasite[5][7].
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Hematin Polymerization Inhibition : Secondary mechanisms suggest that these derivatives may also bind to hematin μ -oxo dimers, inhibiting hematin polymerization in a manner similar to chloroquine[6].
Note on the CF3 Group: The presence of the C7-trifluoromethyl group sterically shields the adjacent carbons, fine-tuning the metabolic rate and potentially widening the therapeutic index by reducing host-tissue oxidative damage.
Caption: CYP-mediated mechanism of action for 8-aminoquinoline antimalarial derivatives.
Analytical Validation & Quality Control
To ensure the structural integrity of 8-Nitro-7-(trifluoromethyl)quinoline batches prior to initiating synthetic workflows, stringent analytical validation is mandatory.
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Reverse-Phase HPLC : Utilize a C18 column (5 µm, 4.6 x 150 mm) with a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA). The highly lipophilic -CF3 group ensures strong column retention, allowing clear baseline separation from non-fluorinated impurities.
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19 F-NMR Spectroscopy : This is a critical, self-validating protocol. The presence of a sharp singlet in the 19 F-NMR spectrum (typically around -60 to -65 ppm relative to CFCl 3 ) definitively confirms the integrity of the trifluoromethyl group. Causality: Unlike 1 H-NMR, which can suffer from complex multiplet overlapping in the aromatic region, 19 F-NMR provides an isolated, unambiguous signal for the -CF3 moiety, ensuring the starting material has not undergone defluorination during upstream manufacturing.
References
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NextSDS. "8-Nitro-7-(trifluoroMethyl)quinoline — Chemical Substance Information."1
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EvitaChem. "Screening Compounds P143295 | 8-Nitro-7-(trifluoromethyl)quinoline." 2
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UK Research and Innovation (UKRI). "Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era." 7
- Liverpool School of Tropical Medicine. "Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites." [Verified URL][ref4]
- Antimicrobial Agents and Chemotherapy (ASM).
- BenchChem. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional." [Verified URL][ref6]
- MDPI. "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies." [Verified URL][ref7]
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